molecular formula C14H27N3O3 B11844286 1-Decyl-3-methylimidazolium nitrate CAS No. 1057409-91-2

1-Decyl-3-methylimidazolium nitrate

Cat. No.: B11844286
CAS No.: 1057409-91-2
M. Wt: 285.38 g/mol
InChI Key: KHEZVFOGTIMXJF-UHFFFAOYSA-N
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Description

1-Decyl-3-methylimidazolium nitrate ([C10mim][NO3]) is a hydrophilic ionic liquid of significant interest in advanced materials science due to its complex phase behavior and nanoheterogeneous structure. Research applications include the study of low-temperature and high-pressure phase transitions, where this compound exhibits reversible crystal polymorphs and a hybrid-layered structure, as investigated via synchrotron radiation experiments . It serves as a key component in the formation of lyotropic ionic liquid crystals (ILCs); when mixed with water (e.g., 78.8 mol%), it can self-assemble into a two-dimensional hexagonal structure, creating nanochannels for studying nanoconfined water . This ionic liquid is also integral to fundamental studies on nanoheterogeneity and aggregation in ionic liquids, providing insights into mesoscopic organization and the tunability of morphological properties . The compound must be stored under an inert atmosphere at room temperature. This product is intended for research and further manufacturing use only and is strictly not for personal, cosmetic, therapeutic, or household use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1057409-91-2

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

1-decyl-3-methylimidazol-3-ium;nitrate

InChI

InChI=1S/C14H27N2.NO3/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3)4/h12-14H,3-11H2,1-2H3;/q+1;-1

InChI Key

KHEZVFOGTIMXJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry

Synthetic Routes for 1-Alkyl-3-methylimidazolium Ionic Liquids

The most common and established pathway for synthesizing 1-alkyl-3-methylimidazolium-based ionic liquids involves two primary steps: quaternization and anion metathesis. researchgate.netresearchgate.netyoutube.com

Step 1: Alkylation (Quaternization) This initial step involves the formation of the desired cation. For 1-decyl-3-methylimidazolium (B1227720), the synthesis starts with the quaternization of 1-methylimidazole (B24206). This is an alkylation reaction where 1-methylimidazole is reacted with a decyl halide, typically 1-bromodecane. researchgate.net This reaction creates the 1-decyl-3-methylimidazolium cation paired with a halide anion (bromide, in this case), forming 1-decyl-3-methylimidazolium bromide ([C10mim]Br). researchgate.net Alkyl halides are widely used for this purpose as they are readily available and cost-effective. researchgate.net

Step 2: Anion Exchange (Metathesis) The second step is an anion exchange reaction, also known as metathesis, where the initial halide anion is replaced with the desired nitrate (B79036) anion. researchgate.net To synthesize 1-decyl-3-methylimidazolium nitrate ([C10mim][NO3]), the intermediate salt ([C10mim]Br) is reacted with a nitrate salt. This is often accomplished by dissolving the imidazolium (B1220033) halide in a suitable solvent and adding a stoichiometric amount of a salt like silver nitrate (AgNO3). The reaction results in the precipitation of the insoluble silver halide (AgBr), which can be removed by filtration, leaving the desired ionic liquid in the solution. rsc.org Alternatively, alkali metal salts such as potassium or sodium nitrate can be used, often in an aqueous solution, followed by extraction of the ionic liquid. orgsyn.org

Alternative methods, such as microwave-assisted synthesis, have been explored to accelerate the alkylation step, significantly reducing reaction times from days to minutes in some cases. rsc.org

Strategies for Cation and Anion Functionalization

The defining feature of ionic liquids is their "designer" nature, which allows their properties to be tailored for specific tasks by modifying the structure of the cation and/or anion. youtube.comrsc.org

Cation Functionalization: The properties of the 1-decyl-3-methylimidazolium cation can be tuned in several ways. The most straightforward is altering the length of the N-alkyl chain. For instance, increasing the alkyl chain length can enhance the free volume within the liquid, which in turn can increase the solubility of gases like CO2. rsc.org

Beyond simple alkyl chains, functional groups can be incorporated into the cation to create "task-specific ionic liquids" (TSILs). Common functionalizations include:

Ether Linkages: Introducing ether groups into the alkyl side chain can decrease viscosity while increasing density and electrical conductivity. researchgate.net

Nitrile Groups: Adding nitrile functionalities can be used to create ILs that act as stabilizing agents for nanoparticle catalysts. epfl.ch

Hydroxyl Groups: Terminal hydroxyl groups on the alkyl chain can modify the hydrophobicity and interaction with other molecules, which has been shown to make the salts more compatible with protein stability. nih.gov

Anion Functionalization: The anion plays a crucial role in determining the fundamental physical and chemical properties of an ionic liquid. nih.gov The choice of anion influences viscosity, melting point, and miscibility with other solvents. For this compound, the nitrate anion (NO3-) confers specific properties. The anion can be selected or functionalized to enhance performance in areas like catalysis or separations. A strategy of mixing different anions can also be employed to fine-tune the polarity and extractive properties of the resulting ionic liquid for specific industrial applications, such as fuel processing. nih.gov

Purification Techniques for High-Purity Ionic Liquid Synthesis

Achieving a high level of purity is critical, particularly for applications in electrochemistry and catalysis, as impurities can significantly alter the IL's performance. mdpi.com Several techniques are employed to purify the synthesized ionic liquid. rsc.org

Sorbent Treatment: A common method involves passing the ionic liquid through a column containing sorbent materials like activated charcoal, alumina (B75360) (Al2O3), or silica (B1680970) (SiO2). researchgate.netmdpi.com These materials are effective at removing colored impurities and residual starting materials. It is sometimes necessary to pre-clean the sorbents to prevent contamination of the final product. mdpi.com

Extraction: Liquid-liquid extraction is widely used to purify ILs. nih.gov After the metathesis reaction, the ionic liquid is often washed multiple times with water to remove any remaining inorganic salts. orgsyn.orgmdpi.com For hydrophobic ILs, this is an effective way to remove hydrophilic impurities. Conversely, organic solvents can be used to extract nonpolar impurities. nih.gov In some processes, continuous liquid-liquid extraction is utilized for enhanced efficiency. google.com

Use of Vacuum: Volatile solvents (like dichloromethane (B109758) or ethyl acetate (B1210297) used during synthesis and extraction) and other volatile impurities are typically removed under reduced pressure using a rotary evaporator. orgsyn.orgnih.gov

Crystallization: This technique can be employed to obtain ionic liquids of very high purity. nih.gov

Decolorization: Heating the IL solution with decolorizing charcoal is another method used to remove colored impurities. google.com

The effectiveness of purification is often verified through analytical methods, such as testing for residual halides using a silver nitrate solution. rsc.orggoogle.com

Control of Synthetic Parameters and Yield Optimization

Optimizing the synthesis of ionic liquids involves the precise control of various reaction parameters to maximize yield and purity.

Key Synthetic Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and yields. A study on the synthesis of 1-decyl-3-methylimidazolium-based ILs found that using methanol (B129727) as a solvent was optimal for the anion exchange step for related compounds. researchgate.net

Reaction Time: Reaction duration is a critical factor. For the synthesis of 1-decyl-3-methylimidazolium tetrafluoroborate (B81430) and hexafluorophosphate (B91526), optimal yields were achieved after reaction times of 5 and 7 days, respectively. researchgate.net

Temperature: The reaction temperature affects the rate of quaternization. While many syntheses are performed at room temperature or slightly elevated temperatures, the use of microwave irradiation can dramatically increase the temperature and shorten reaction times. rsc.org

Molar Ratio of Reactants: The stoichiometry of the reactants, particularly in the anion exchange step, must be carefully controlled to ensure the complete conversion of the starting material. rsc.orgorgsyn.org

The following table, based on findings for related 1-decyl-3-methylimidazolium salts, illustrates the impact of reaction conditions on yield. researchgate.net

ProductSolventReaction Time (days)Yield (%)
1-decyl-3-methylimidazolium tetrafluoroborate (DMImBF4)Methanol580.7
1-decyl-3-methylimidazolium hexafluorophosphate (DMImPF6)Methanol795.8

Advanced Structural Elucidation and Characterization Techniques for 1 Decyl 3 Methylimidazolium Nitrate

The intricate structural features of 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036) ([C₁₀mim][NO₃]), from the molecular to the nanoscale, have been extensively investigated using a suite of advanced analytical techniques. These methods provide a detailed understanding of its conformational landscape, intermolecular interactions, and self-assembly in various states.

Intermolecular Interactions and Solvation Phenomena

Cation-Anion Interactions and Their Influence on System Behavior

The primary interaction within 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036) is the electrostatic attraction between the 1-decyl-3-methylimidazolium ([C10mim]⁺) cation and the nitrate (NO₃⁻) anion. The nature of these interactions significantly influences the physical and chemical properties of the ionic liquid. The length of the alkyl chain on the imidazolium (B1220033) cation is a determining factor for the thermal stability of 1-alkyl-3-methylimidazolium nitrate ionic liquids. mdpi.com Studies on similar imidazolium-based ionic liquids reveal that the anion's position relative to the cation is not random. For instance, in 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126), strong hydrogen bonds form between the most acidic hydrogen on the imidazolium ring (at the C2 position) and the oxygen atoms of the anion. nih.gov This type of specific interaction, where the anion is preferentially located near the imidazolium ring, is a common feature in imidazolium-based ionic liquids and influences their structural organization. nih.govchemrxiv.org

The addition of other salts can perturb these cation-anion interactions. For example, in solutions of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with LiCF₃SO₃, the local structure of the [C₂mim]⁺ cation is not significantly altered, suggesting that the ion cloud around the cation, primarily composed of trifluoromethanesulfonate anions, remains largely intact. nih.gov However, at higher salt concentrations, the formation of crystalline structures can occur, indicating a disruption of the original ionic liquid structure. nih.gov Molecular dynamics simulations on 1,3-dimethylimidazolium (B1194174) nitrate-water mixtures have shown that as the water concentration increases, the anions tend to interact with the cations at shorter intermolecular distances. nih.gov

The phase behavior of 1-decyl-3-methylimidazolium nitrate is also a direct consequence of these cation-anion interactions. It exhibits complex phase transitions at low temperatures, which are dependent on the cooling rate. bohrium.com At certain cooling rates, a multistep phase transition is observed, highlighting the intricate balance of forces governing the crystallization process. bohrium.com

Solute-Ionic Liquid Interactions in Diverse Solvent Systems

The interactions between this compound and solutes are critical for its application as a solvent. The dual nature of the [C10mim]⁺ cation, with its charged imidazolium head and long nonpolar decyl tail, allows for varied interactions with different types of solutes. In aqueous systems, the presence of water molecules can significantly modulate the interactions within the ionic liquid. Molecular dynamics simulations of 1,3-dimethylimidazolium nitrate in water show strong intermolecular interactions between the ionic liquid components and water, as evidenced by negative excess molar volumes at both low and high water concentrations. nih.gov

When mixed with other solvents, such as ethylammonium (B1618946) nitrate (EAN), the aggregation behavior of imidazolium-based ionic liquids is influenced by the structure of the cation, the basicity of the counterion, and the hydrophobicity of the alkyl chain. nih.gov Hydrogen bonding between the C2 proton of the imidazolium ring and the nitrate anions of EAN plays a significant role. nih.gov Furthermore, a solvophobic effect can exist between the hydrophobic parts of the solvent cation and the alkyl chains of the ionic liquid cation, influencing micelle formation. nih.gov

The interaction with co-solvents can also alter the ordering of the ionic liquid. In mixtures of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide with carbonate co-solvents, the addition of the co-solvent leads to a more structured system. chemrxiv.org However, at high carbonate concentrations, the original ordering of the pure ionic liquid is disturbed. chemrxiv.org

Hydrogen Bonding Networks within this compound Systems

Hydrogen bonding is a critical directional interaction in systems containing this compound, particularly in the presence of protic species like water. The imidazolium ring of the cation possesses hydrogen bond donor sites, primarily the hydrogen atoms attached to the ring carbons (C2, C4, and C5). The nitrate anion, with its oxygen atoms, acts as a hydrogen bond acceptor.

In mixtures with water, hydrogen bonding networks are readily formed. Studies on similar imidazolium-based ionic liquids with water have shown that water molecules can form "water pockets" through hydrogen bonding. researchgate.net The nature of these hydrogen bonds can be investigated using techniques like Raman and NMR spectroscopy. researchgate.netnih.gov For instance, in aqueous solutions of imidazolium-based ionic liquids, a decrease in the chemical shift of water in ¹H NMR spectra indicates a reduction in the strength of the three-dimensional hydrogen-bonded network of water. nih.gov

In non-aqueous systems, hydrogen bonding also plays a crucial role. For example, in mixtures with ethylammonium nitrate, hydrogen bonding occurs between the C2 proton of the imidazolium ring and the oxygen atoms of the nitrate anion. nih.gov The strength of this interaction is influenced by the basicity of the counterions and the hydrophobicity of the cation's side chains. nih.gov Theoretical studies on other imidazolium ionic liquids have quantified the propensity of different hydrogen atoms on the cation to form hydrogen bonds with the anion, revealing that interactions with the alkyl chain's methylene (B1212753) groups can also be significant. nih.govresearchgate.net

Characterization of Water Confinement and "Water Pockets" in Aqueous Mixtures

In aqueous mixtures of this compound, the amphiphilic nature of the [C10mim]⁺ cation leads to the formation of nanoheterogeneous structures. At certain concentrations, water molecules become confined in nanometer-sized domains referred to as "water pockets". researchgate.netresearchgate.net These structures have been characterized using small- and wide-angle X-ray and neutron scattering techniques. researchgate.net

For [C₁₀mim][NO₃]-D₂O systems, lyotropic ionic liquid crystals are formed at room temperature with 70-90 mol% D₂O. researchgate.net At higher temperatures, these liquid crystals can transform into a state where "water pockets" exist within the nanoheterogeneous liquid. researchgate.net The correlation length between these water pockets has been measured to be 28.56 Å at 60 °C in a mixture with 80 mol% D₂O. researchgate.net The existence of these water pockets is temperature-dependent, and they can persist even at 80 °C. researchgate.net However, at very high water concentrations (above 95 mol%), the water becomes percolated throughout the system, and water pockets are not observed at any temperature. researchgate.net

The formation of these "water pockets" is a phenomenon also observed in other imidazolium-based ionic liquids with shorter alkyl chains, where the size distribution of the water aggregates is nearly monodispersed. researchgate.net The investigation of these confined water domains is crucial for understanding the properties of these mixtures, as the behavior of water in such confined environments can differ significantly from that of bulk water. nih.gov

Ion Pairing and Aggregation Behavior in Solution

The amphiphilic nature of the 1-decyl-3-methylimidazolium cation, with its polar imidazolium head and nonpolar decyl tail, drives its aggregation in solution, particularly in aqueous environments. This aggregation behavior is analogous to that of traditional surfactants, leading to the formation of micelles or other aggregate structures above a certain concentration.

Studies on a series of 1-alkyl-3-methylimidazolium bromide ionic liquids have shown that the tendency for aggregation is significantly influenced by the length of the alkyl chain. nih.gov Longer alkyl chains promote micellization. The aggregation behavior of 1-decyl-3-methylimidazolium bromide in aqueous solutions is affected by the addition of salts, which can lead to the growth of aggregates. researchgate.net

The structure of the resulting aggregates can vary. For instance, small-angle neutron scattering (SANS) studies on 1-octyl-3-methylimidazolium iodide and chloride revealed the formation of near-spherical and disklike micelles, respectively. acs.org For 1-alkyl-3-methylimidazolium octylsulfate ionic liquids, those with longer alkyl chains, such as decyl, exhibit limited aqueous solubility and tend to form vesicles. rsc.org

Molecular dynamics simulations of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide series have provided a detailed picture of the progressive segregation of nonpolar domains as the alkyl chain length increases, leading to the formation of distinct nanostructures. utl.pt The analysis of connectivity between ions and different parts of the molecules allows for the characterization of clusters and their morphology. utl.pt

Phase Behavior and Self Assembly Research

Cooling-Rate Dependent Multistep Phase Transitions in Liquid and Solid States

The phase behavior of 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036) is highly sensitive to the rate at which it is cooled. nih.govbohrium.com Simultaneous small- and wide-angle X-ray scattering (SWAXS) and differential scanning calorimetry (DSC) measurements have been instrumental in elucidating these complex transitions. bohrium.com

At rapid cooling rates, specifically above 9 °C/min, the crystallization of [C₁₀mim][NO₃] is suppressed, leading to a glassy state upon cooling. Subsequent heating of this non-equilibrium state induces cold crystallization. bohrium.com In contrast, at slower, quasi-equilibrium cooling rates between 5 and 8 °C/min, the material exhibits a multistep phase transition, as identified by DSC thermal traces. bohrium.com This behavior underscores the kinetic influence on the solidification process.

Time-resolved synchrotron SWAXS studies have further distinguished phase transitions based on the cooling rate. nih.gov At specific cooling rates of 8-9 K/min, a remarkable multiphase coexistence is observed, where ionic liquid crystals (ILCs), hybrid-layered crystals, and hexagonal close-packed structures are present simultaneously. nih.gov

Polymorphism in Crystalline Phases and Identification of Long Periodic Layered Structures

The crystalline state of 1-decyl-3-methylimidazolium nitrate is not monolithic but exhibits polymorphism, meaning it can exist in different crystal structures. This phenomenon is a key factor in understanding its phase transitions. researchmap.jp

A notable feature observed at low temperatures is the formation of a long periodic layered structure. bohrium.com The Bragg reflection corresponding to this structure appears at a different position than the prepeak observed in the liquid state, indicating a significant structural reorganization upon crystallization. bohrium.com The lattice constant in the stacking direction of this layered structure is distinctly different from the correlation length in the liquid, highlighting a fundamental change in the nanoscale organization. researchmap.jp

Formation and Characterization of Ionic Liquid Crystal (ILC) Phases

This compound is known to form ionic liquid crystal (ILC) phases, which represent a state of matter intermediate between a crystalline solid and an isotropic liquid. nih.govnih.gov These phases are characterized by long-range orientational order and, in some cases, partial positional order of the constituent ions. nih.gov

The formation of ILCs in this compound is driven by the micro-phase segregation of the charged imidazolium (B1220033) headgroups and the nonpolar decyl tails of the cations. nih.gov This self-assembly leads to the formation of layered structures, typically smectic phases, where the molecules are arranged in layers. rsc.org

The ILC phase of [C₁₀mim][NO₃] has been identified as a stable phase. researchmap.jp Upon heating, a reentrant phase transition of the ILC phase has been observed within a specific cooling rate region, indicating a complex thermal behavior. nih.gov The characterization of these ILC phases has been accomplished through techniques like SWAXS, which can probe the layered structures. nih.gov

High-Pressure-Induced Phase Transitions and Glass Transitions

The application of high pressure provides another dimension to explore the phase diagram of this compound and its analogs. Studies on the homologous series of 1-alkyl-3-methylimidazolium nitrates, [Cₙmim][NO₃], have revealed pressure-induced amorphization and multiple glass transitions. doi.orgresearchgate.net

For instance, while [C₄mim][NO₃] and [C₆mim][NO₃] exhibit a double-glass transition under pressure, [C₈mim][NO₃] displays a more complex triple-glass transition. doi.org A reversible crystal polymorph of [C₁₀mim][NO₃] has also been observed under high pressure. doi.org These transitions are clarified using Raman spectroscopy and SWAXS. doi.org The glass transition pressure for [C₆mim][NO₃] was found to be 2.7 GPa, with a second glass-glass transition occurring at approximately 6.7 GPa. doi.org

These high-pressure studies reveal the intricate relationship between the alkyl chain length, intermolecular interactions, and the resulting structural transformations, including the formation of different glassy states.

Nanoheterogeneity and Nanostructure Development in the Liquid State

Even in its liquid state, this compound is not structurally uniform. It exhibits nanoheterogeneity, a characteristic feature of many ionic liquids. researchmap.jpdoi.org This nanoscale organization arises from the segregation of the polar, charged regions (imidazolium ring and nitrate anion) and the nonpolar, aliphatic regions (decyl chains) of the constituent ions.

This nanoheterogeneity is experimentally observed as a "prepeak" in small- and wide-angle X-ray scattering (SWAXS) data. doi.org The position of this prepeak provides information about the correlation length of these nanoscale domains. Molecular dynamics simulations have theoretically demonstrated this phenomenon, showing that the extent of nanoheterogeneity can be tuned by varying the alkyl chain length of the cation. researchmap.jp

In the case of [C₈mim][NO₃], this nanoheterogeneity persists even up to the glass transition pressure, although the intensity of the prepeak decreases. doi.org This suggests that the nanoscale structure of the liquid state plays a crucial role in the subsequent phase transitions.

Design Principles from Multiscale Simulations for Nanostructure Prediction

Multiscale simulations, particularly molecular dynamics (MD), have proven to be a powerful tool for understanding and predicting the nanostructure of self-assembling ionic liquids like this compound. osti.govrsc.org These computational methods can provide detailed insights into the intermolecular interactions that govern self-assembly. osti.govrsc.org

Simulations have shown that the nature of the anion plays a significant role in the resulting nanostructure. osti.govrsc.org For instance, nitrate anions are considered intermediate in character compared to strongly coordinating anions like chloride or weakly coordinating ones like thiocyanate (B1210189). osti.govrsc.org This leads to a range of viscosities and self-assembled nanostructures with variable ordering and symmetry when mixed with water. osti.govrsc.org

MD trajectories and calculated radial distribution functions can directly correlate the observed macroscopic and nanoscale characteristics with the underlying ionic domain structures and intermolecular interactions. osti.govrsc.org These simulations, validated by experimental techniques like NMR spectroscopy and X-ray scattering, provide fundamental design principles for predicting and controlling the nanostructure of these materials. osti.govrsc.org

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Microscopic Structure and Dynamics

While specific MD simulation studies focusing exclusively on 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036) are not widely documented, extensive research on closely related imidazolium (B1220033) nitrate systems, such as 1,3-dimethylimidazolium (B1194174) nitrate and 1-butyl-3-methylimidazolium nitrate, provides significant insights. bohrium.comarxiv.orgnih.govnih.gov These simulations are crucial for understanding the microscopic structure and dynamic properties of the ionic liquid.

MD simulations, often employing multipolar polarizable force fields, are used to calculate key thermodynamic and dynamic properties. bohrium.comarxiv.orgnih.gov For instance, studies on aqueous mixtures of 1-butyl-3-methylimidazolium nitrate show that adding water weakens the structural correlations between the ions (cation-anion, cation-cation, and anion-anion). nih.gov This is accompanied by the formation of strong hydrogen bonds between the nitrate anion and water, as well as unconventional hydrogen bonds between the cation and water. nih.gov

Key findings from simulations on analogous systems include:

Liquid Structure: Radial distribution functions (RDFs) calculated from MD trajectories reveal changes in the intermolecular structure. For example, in aqueous mixtures, as water concentration increases, anions and cations tend to interact at shorter distances. bohrium.comarxiv.org At high water concentrations, the local arrangement of cations is disrupted due to the weakening of π-π stacking interactions between the imidazolium rings. nih.gov

Diffusion Coefficients: The mobility of the individual ions and any co-solvents is quantified by self-diffusion coefficients. In aqueous solutions of 1,3-dimethylimidazolium nitrate, diffusion rates for all components increase as the amount of water increases. nih.gov Typically, the nitrate anion exhibits a higher self-diffusion coefficient than the larger imidazolium cation. bohrium.com

Thermodynamic Properties: Simulations can predict thermodynamic properties like liquid densities and excess molar volumes. For mixtures of 1,3-dimethylimidazolium nitrate and water, a negative excess molar volume is observed, indicating strong intermolecular interactions between the ionic liquid and water molecules. bohrium.comarxiv.orgnih.gov

Influence of Long Alkyl Chains: For ionic liquids with long alkyl chains, such as the decyl group, MD simulations using coarse-grained force fields are particularly useful. These models can capture the mesomorphic or liquid-crystalline behavior, where the alkyl chains aggregate to form nonpolar domains, leading to nanostructured phases. rsc.org A study on 1-hexadecyl-3-methylimidazolium nitrate demonstrated that such simulations can provide a semi-quantitative description of this behavior and that force fields can be optimized to better reproduce the thermal stability range of these structured phases. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformational Analysis, and Vibrational Assignments

Density Functional Theory (DFT) is a cornerstone of computational investigations into ionic liquids, providing detailed information on their electronic properties and molecular geometries.

Electronic Structure: DFT calculations are used to determine the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com In a study on a series of 1-alkyl-2,3-dimethylimidazolium nitrates, including the decyl derivative, the HOMO was primarily located on the nitrate anion, while the LUMO was centered on the imidazolium ring of the cation. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the ionic liquid. mdpi.com

Vibrational Assignments: DFT calculations are instrumental in interpreting experimental vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the optimized molecular structures of the cation, anion, and the ion pair, researchers can make detailed assignments for the observed spectral bands. This allows for a precise understanding of how intermolecular interactions, such as hydrogen bonding between the cation's C-H groups and the anion's oxygen atoms, affect the vibrational modes.

Effective Fragment Potential (EFP) Methods in Modeling Intermolecular Interactions

The Effective Fragment Potential (EFP) method is a computationally efficient approach for modeling non-covalent interactions. It decomposes the interaction energy into fundamental components like electrostatic, polarization, dispersion, and exchange-repulsion.

A study utilized the EFP method to perform molecular dynamics simulations on a 1-pentyl-3-methylimidazolium cation paired with chloride, nitrate, and thiocyanate (B1210189) anions in aqueous mixtures. osti.govrsc.orgresearchgate.net The theoretical results, including preferred geometries and radial distribution functions, were validated against experimental X-ray scattering data obtained for 1-decyl-3-methylimidazolium-based ionic liquids. osti.govrsc.orgresearchgate.netresearchgate.net This work highlighted that the nitrate anion is intermediate in character between the strongly coordinating chloride and the weakly coordinating thiocyanate. osti.govrsc.org The simulations showed that the nitrate anion is typically positioned in the plane of the imidazolium ring, and its proximity to the cation is dependent on the water content of the mixture. osti.govrsc.orgresearchgate.net

Predictive Modeling of Nanostructure Formation and Spectroscopic Properties

Computational modeling plays a predictive role in understanding how 1-decyl-3-methylimidazolium nitrate self-assembles into ordered structures and how these structures influence its spectroscopic properties.

The long decyl chain is a key feature that drives the formation of nanostructures through the segregation of the polar, charged imidazolium headgroups and nitrate anions from the nonpolar alkyl tails. This leads to the formation of liquid crystal phases or other mesophases. Experimental investigations on this compound using X-ray scattering have identified a multistep phase transition at low temperatures, leading to the formation of a long, periodic layered structure. bohrium.com

Computational approaches complement these experimental findings:

Nanostructure Prediction: MD simulations, especially with coarse-grained models, can predict the formation of these layered or micellar structures. rsc.org Simulations can correlate macroscopic properties, like viscosity, with the underlying nanoscale organization. osti.govrsc.org For instance, models predict that the nitrate anion's intermediate ability to coordinate with the cation leads to nanostructures with variable ordering depending on conditions like water content. osti.govrsc.org

Spectroscopic Property Prediction: Quantum chemical methods can predict spectroscopic properties. For example, NMR chemical shifts can be calculated using combined quantum mechanics/molecular mechanics (QM/MM) methods. acs.org A study on 1-decyl-3-methylimidazolium chloride predicted that the chemical shift of the proton at the C2 position of the imidazolium ring is highly sensitive to the presence of a hydrogen bond with the anion. acs.org This predictive capability allows for the interpretation of experimental spectra in terms of specific molecular interactions and equilibria, such as the balance between contact ion pairs and solvent-separated ions. acs.orgnih.gov

Computational Studies on Thermal Decomposition Pathways and Reaction Kinetics

Understanding the thermal stability and decomposition mechanisms of ionic liquids is critical for their safe application. Computational studies, primarily using DFT, provide invaluable insights into these processes.

A comprehensive study on the thermal stability of a series of 1-alkyl-2,3-dimethylimidazolium nitrates, which included the 1-decyl derivative ([Dmmim][NO₃]), combined thermogravimetric analysis (TGA) with DFT calculations. mdpi.comnih.gov The study found that the thermal decomposition of these nitrate-based ionic liquids occurs in a single step. mdpi.com

Key computational findings include:

Decomposition Mechanism: DFT calculations help to elucidate the probable reaction pathways for decomposition. For imidazolium-based ionic liquids, nucleophilic substitution (Sₙ2) reactions are common decomposition routes. bohrium.com

Reaction Kinetics: The activation energy (Ea) for the decomposition process can be calculated from experimental data using kinetic models (like Kissinger, Friedman, and Flynn-Wall-Ozawa methods) and compared with theoretical values from DFT. mdpi.comnih.gov For the series of 1-alkyl-2,3-dimethylimidazolium nitrates, it was consistently shown that thermal stability decreases as the length of the alkyl chain increases. mdpi.comnih.gov This trend is reflected in the calculated activation energies.

The table below presents the activation energies for the thermal decomposition of 1-decyl-2,3-dimethylimidazolium nitrate ([Dmmim][NO₃]) and its shorter-chain analogues, as determined by averaging the results from three different kinetic methods under a nitrogen atmosphere. mdpi.com

CompoundAverage Activation Energy (Ea) in kJ/mol (± Standard Deviation)
1-Ethyl-2,3-dimethylimidazolium nitrate ([Emmim][NO₃])204.45 ± 5.80
1-Butyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO₃])169.95 ± 6.08
1-Hexyl-2,3-dimethylimidazolium nitrate ([Hmmim][NO₃])161.55 ± 4.97
1-Octyl-2,3-dimethylimidazolium nitrate ([Ommim][NO₃])150.81 ± 5.83
1-Decyl-2,3-dimethylimidazolium nitrate ([Dmmim][NO₃])134.75 ± 6.12

These computational and theoretical investigations collectively provide a robust framework for understanding the molecular-level behavior of this compound, guiding its potential applications and providing essential data on its stability and structural organization.

Applications in Chemical Systems and Processes

Advanced Solvent Applications in Organic Synthesis and Chemical Reactions

The utility of ionic liquids (ILs) as advanced solvents is a cornerstone of their appeal in green chemistry. Their low volatility, thermal stability, and tunable nature make them attractive alternatives to traditional organic solvents. However, specific data on 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036) in these roles are sparse.

Media for Cellulose (B213188) Dissolution and Biomass Processing

The dissolution of cellulose, a critical step in converting lignocellulosic biomass into biofuels and value-added chemicals, is an area where ionic liquids have shown significant promise. Imidazolium-based ILs, in particular, are known for their ability to disrupt the extensive hydrogen-bonding network in cellulose. For instance, ILs such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]) and 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]) have been extensively studied for their effectiveness in dissolving biomass components like wood flour, wheat straw, and cotton linters. vtt.finih.govmdpi.com The dissolution mechanism primarily involves the IL anion forming hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the polymer's crystalline structure. rsc.org

Despite the known efficacy of related imidazolium (B1220033) salts, specific research detailing the use of 1-decyl-3-methylimidazolium nitrate for cellulose dissolution or full-scale biomass processing is not prominent in the current scientific literature. While the imidazolium core is present, the interplay between the long decyl chain and the nitrate anion in this specific application remains an area requiring further investigation. Studies on other long-chain imidazolium ILs suggest that the alkyl chain length can influence physical properties like viscosity and melting point, which are critical for effective biomass processing.

Recyclability and Regeneration Strategies for Sustainable Processes

A key advantage of ionic liquids in industrial processes is their potential for recyclability, which is crucial for economic and environmental sustainability. Common regeneration strategies for ILs used in biomass pretreatment involve precipitation of the dissolved cellulose using an anti-solvent (like water or isopropanol), followed by separation and purification of the IL for reuse. mdpi.com For example, in processes using 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]), recovery rates of over 70% have been reported after precipitation of biomass fractions. mdpi.com Similarly, studies on 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim][Cl]) have demonstrated successful recycling over multiple cycles, although an accumulation of woody fractions in the recycled IL can lead to a gradual reduction in fractionation yields. researchgate.net

Currently, there are no specific, detailed studies on the recyclability and regeneration of This compound in the context of biomass processing. The development of effective recycling protocols would be essential for its potential application and would need to account for its specific physical properties and interactions with biomass components and anti-solvents.

Catalysis and Reaction Media

Ionic liquids can act as both the solvent and the catalyst in chemical reactions, offering unique advantages in reaction rates and selectivity.

Facilitation of Homogeneous and Heterogeneous Catalytic Reactions

Role in Enzymatic Catalysis and Biotransformations

The stability and activity of enzymes in non-aqueous media are critical for their use in biocatalysis. Ionic liquids have been explored as media for enzymatic reactions, with the structure of the IL playing a key role. A study on the enzyme stem bromelain (B1164189) investigated the influence of a series of 1-alkyl-3-methylimidazolium chloride ILs, including the decyl variant ([Dmim][Cl]). researchgate.net The results indicated that the alkyl chain length affects the interaction with the enzyme. Furthermore, a separate study examined the effect of 1-butyl-3-methylimidazolium nitrate on the same enzyme, showing that the nitrate anion also influences the enzyme's stability. researchgate.net

Although these studies provide valuable insights into how the 1-decyl-3-methylimidazolium cation and the nitrate anion individually interact with enzymes, a direct investigation of This compound in enzymatic catalysis is needed. A chemical supplier, Alfa Chemistry, lists "Enzymatic Catalysis" as a potential application for this specific IL, suggesting its potential in this field. alfa-chemistry.com The data from related compounds are summarized in the table below.

Ionic LiquidEnzymeObserved Effect
1-decyl-3-methylimidazolium chlorideStem BromelainPerturbation in the structure and stability of the enzyme was observed. researchgate.net
1-butyl-3-methylimidazolium nitrateStem BromelainActed as a stabilizer at lower concentrations (0.01 and 0.05 M). researchgate.net

Ionic Liquid-Based Microemulsions as Reaction Media

Ionic liquid-based microemulsions are nanostructured systems that can serve as unique environments for chemical reactions. The long alkyl chain of This compound suggests potential surfactant-like behavior, which is a prerequisite for forming microemulsions. However, there is currently no specific research available that demonstrates or investigates the use of this compound in the formation or application of microemulsions as reaction media.

Separation and Extraction Technologies

The structure of [C10mim][NO3], featuring a long alkyl chain on the imidazolium cation and a nitrate anion, makes it particularly suited for applications in liquid-liquid extraction from aqueous nitrate media. This is of significant interest in fields such as nuclear fuel reprocessing and rare-earth element recovery, where nitric acid solutions are common.

The extraction of f-block elements from acidic nitrate solutions is a critical step in the management of spent nuclear fuel. Research has explored the use of ionic liquids as alternatives to conventional volatile organic diluents. Imidazolium-based ionic liquids have been considered for the extraction of trivalent americium (Am(III)) from nitrate solutions. researchgate.net Studies on systems utilizing quaternary ammonium (B1175870) nitrates, which are structurally analogous to the functional role of [C10mim][NO3], have demonstrated effective extraction of Europium(III), a chemical homologue of trivalent actinides like americium. nih.govrsc.org

The extraction efficiency of Eu(III) using Aliquat 336 (a quaternary ammonium salt) from a nitrate medium is significantly influenced by factors such as nitrate concentration and the extractant concentration, showing a positive correlation with extraction performance. rsc.org For instance, increasing the Aliquat 336 concentration from 0.05 M to 1.5 M can dramatically increase the distribution ratio of Eu(III). rsc.org

Zirconium(IV), a significant fission product in nuclear fuel, poses challenges for actinide separation. taylorfrancis.com The extraction of Zr(IV) from nitric acid media has been investigated using various systems, including phosphonium-based ionic liquids and other extractants. taylorfrancis.comrsc.orgresearchgate.netnih.gov These studies show that the extraction of Zr(IV) is highly dependent on the acidity of the aqueous phase and the concentration of the extractant. rsc.orgresearchgate.net For example, phosphonium (B103445) nitrate ionic liquids show a high affinity and selectivity for Zr(IV) over trivalent lanthanides and actinides like Eu(III) and Am(III) in strong nitric acid solutions. taylorfrancis.com The extraction of Uranyl (UO22+) from nitrate solutions is a cornerstone of the PUREX process and has also been studied in the context of ionic liquid systems, where organophosphorus ligands are often employed. analis.com.my

Table 1: Representative Extraction Data for f-Elements from Nitrate Media
Metal IonIonic Liquid System ComponentAqueous PhaseKey FindingReference
Eu(III) Aliquat 336 (Quaternary Ammonium Nitrate)3M NaNO3, pH 3Extraction percentage increased from 8.4% to 40.1% with increased contact time. rsc.org
Am(III) Aliquat-336 nitrate with TODGASimulated HARImproved separation of Am(III) from light lanthanides and strontium. nih.gov
Zr(IV) [P66614][NO3] (Phosphonium Nitrate)3-4 M HNO3High selectivity for Zr(IV) over Eu(III)/Am(III) (Separation Factor > 1000). taylorfrancis.com
Zr(IV) PC88A in Toluene3 M HNO3~74% of Zr(IV) extracted into the organic phase in a single cycle. nih.gov

The mechanism of metal ion extraction from aqueous nitrate solutions into an ionic liquid phase is complex and can vary significantly with the experimental conditions, particularly the acidity of the aqueous phase. Two primary mechanisms are generally proposed: ion exchange and neutral solvation (or ion-pair extraction).

At low nitric acid concentrations (e.g., ≤ 0.01 M), the extraction often proceeds via a cation exchange mechanism . In this process, the cationic part of the ionic liquid (e.g., 1-decyl-3-methylimidazolium, [C10mim]+) is exchanged for a cationic metal complex from the aqueous phase.

Conversely, at high nitric acid concentrations (e.g., ≥ 1.0 M), a neutral solvation or ion-pair extraction mechanism becomes dominant. In this scenario, a neutral metal-nitrate complex (e.g., M(NO3)x) is solvated by the extractant molecules and transferred into the ionic liquid phase. researchgate.net This mechanism is often preferred for industrial applications as it prevents the loss of the ionic liquid's constituent ions to the aqueous phase. For example, in the extraction of Am(III) using a diglycolamide extractant in a nitrate ionic liquid, the extraction was found to proceed through a neutral solvation pathway. researchgate.net The driving force for the uptake of ions like Zr(IV) in nitrate-based ionic liquids is the formation of stable anionic nitrato complexes, such as [Zr(NO3)6]2-, which are then extracted into the ionic liquid phase. taylorfrancis.com

In the context of liquid-liquid extraction, this compound can be understood as a phase transfer medium. Its function is to facilitate the transport of metal species across the boundary between the aqueous and organic phases. The ionic liquid phase acts as a reservoir for the extracted species.

The process relies on the formation of a metal-containing complex that is soluble in the ionic liquid. In nitrate media, metal ions form anionic nitrato complexes (e.g., [M(NO3)x]y-). The imidazolium cation, [C10mim]+, then acts as the counterion, forming an ion pair ([C10mim]+)y[M(NO3)x]y- that is preferentially partitioned into the bulk ionic liquid phase. By shuttling the metal complex from the aqueous to the organic phase, the ionic liquid effectively serves the role of a phase transfer agent, enabling the separation of the target metal ion from the bulk aqueous solution. taylorfrancis.com

Materials Science and Nanotechnology

While imidazolium-based ionic liquids are widely studied in materials science, the specific applications of this compound are not extensively documented in the reviewed literature.

The use of ionic liquids as media for the synthesis of metal oxide nanoparticles is an area of active research, as they can act as solvents, templates, and stabilizers. researchgate.net However, specific studies detailing the synthesis or stabilization of metal oxide nanoparticles using this compound as the primary medium or agent are not prominent in the available scientific literature. Research in this area tends to focus on other imidazolium salts with different anions, such as hexafluorophosphate (B91526) ([PF6]-) or tetrafluoroborate (B81430) ([BF4]-), which influence the particle formation and stability.

Ionic liquids can serve as templates or structure-directing agents in the fabrication of nanomaterials due to the self-assembly of their cations and anions into organized nanostructures. They can also act as dispersants, preventing the agglomeration of newly formed nanoparticles. Despite these general capabilities of ionic liquids, there is a lack of specific published research demonstrating the application of this compound as a template or dispersant in the fabrication of metal oxide nanoparticles.

Development of Hybrid Nanocomposites with Tunable Properties

The distinct phase behavior of this compound, including its capacity to form multiple coexisting phases such as ionic liquid crystals and layered structures, makes it a compelling component for the creation of hybrid nanocomposites with tunable properties. nih.gov The ability to control the structural organization of the ionic liquid at the nanoscale through external stimuli like temperature and cooling rates allows for the precise design of composite materials. nih.gov

One area of investigation involves the synthesis of poly(ionic liquid)s (PILs), where the ionic liquid moiety is polymerized to form a solid-state material. For instance, a thiophene-functionalized imidazolium nitrate has been oxidatively polymerized to create a conductive PIL. These materials combine the inherent properties of the ionic liquid, such as ionic conductivity and thermal stability, with the processability of a polymer, opening avenues for applications in sensors, catalysis, and energy conversion.

Energy Conversion and Storage Applications

The potential of this compound extends into the realm of energy conversion and storage, where it is being explored as a key component in next-generation devices.

Integration in Battery and Fuel Cell Systems as Electrolytes

While research on this compound as an electrolyte is still in its early stages, the broader class of imidazolium-based ionic liquids has shown significant promise in battery and fuel cell applications. These compounds are considered potential replacements for conventional organic electrolytes due to their negligible vapor pressure, low flammability, and high thermal stability, which enhance the safety of energy storage devices. nbinno.com

For instance, the related compound 1-decyl-3-methylimidazolium hexafluorophosphate has been highlighted as a promising electrolyte for next-generation batteries, offering excellent ionic conductivity and improved electrochemical stability over a wide temperature range. nbinno.com Although the nitrate anion in [C10mim][NO3] will have different electrochemical characteristics, its potential use in lithium-ion batteries is being considered. Research into lithium nitrate-based electrolytes has shown that the nitrate anion can contribute to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, suppressing dendrite growth and improving cycling stability. researchgate.net

Future research will likely focus on characterizing the specific electrochemical properties of this compound, including its ionic conductivity, electrochemical stability window, and compatibility with various electrode materials, to determine its viability as an electrolyte in high-performance and safe lithium-ion batteries. researchgate.net

Heat Transfer Fluid Applications

The favorable thermophysical properties of ionic liquids, such as a wide liquid-state range and good thermal stability, make them attractive candidates for heat transfer fluids in various energy systems. While specific data for this compound is limited, studies on similar imidazolium-based ionic liquids provide insights into its potential.

For example, research on 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIMBF4]) has demonstrated its potential as a heat transfer fluid, with investigations into its thermophysical properties like thermal conductivity, specific heat capacity, and viscosity at various temperatures. vinca.rs The addition of water to form binary systems has been shown to enhance these properties for specific applications. vinca.rs The long alkyl chain in this compound is expected to influence its viscosity and density.

The thermal stability of the nitrate anion is a critical factor. Studies on other nitrate-containing systems suggest that they can be stable at elevated temperatures, which is a key requirement for heat transfer fluids in applications like concentrated solar power. The ability to function over a wide temperature range, from sub-zero to high temperatures, without significant degradation is a significant advantage that warrants further investigation for this compound.

PropertyValueConditionsReference
Melting Point15 °C- vinca.rs
Boiling Point350 °C- vinca.rs
Density1.282 g/cm³20 °C vinca.rs
Viscosity25.2 mPa·s25 °C vinca.rs
Specific Heat Capacity-- vinca.rs
Thermal Conductivity-- vinca.rs
Table 1: Thermophysical Properties of a related Ionic Liquid, 1-Ethyl-3-Methyl Imidazolium Tetrafluoroborate ([EMIMBF4]).

Enhancement of Solar Energy Conversion and Harvesting

The application of ionic liquids in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells, is an active area of research. While direct studies on this compound are not yet widely available, research on similar ionic liquids provides a strong indication of its potential.

The long alkyl chain of this compound could influence the self-assembly of the electrolyte at the electrode-electrolyte interface, potentially affecting charge transfer kinetics and recombination rates. Research on other long-chain imidazolium iodides has shown that the liquid crystalline phases of these ionic liquids can enhance the diffusion of the redox mediator, leading to improved cell efficiency. mdpi.com Furthermore, the addition of ionic liquids to perovskite solar cells has been shown to enhance device efficiency and stability. researchhub.com The specific impact of the nitrate anion in this context remains a subject for future investigation.

Ionic LiquidPower Conversion Efficiency (%)Cell ConfigurationReference
1-but-3-enyl-3-methyl-imidazolium trifluoromethanesulfonate (B1224126)Comparable to other IL electrolytesDSSC rsc.org
1-dodecyl-3-ethylimidazolium iodide2.57DSSC mdpi.com
1-decyl-3-ethylimidazolium iodide< 2.57DSSC mdpi.com
Table 2: Performance of various imidazolium-based ionic liquids in dye-sensitized solar cells.

Environmental Fate and Degradation Studies Research Perspective

Investigation of Biodegradation Pathways and Mechanisms

The biodegradation of 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036) is primarily dictated by the structure of its cation, 1-decyl-3-methylimidazolium ([C₁₀mim]⁺). The length of the alkyl chain is a crucial factor, with longer chains generally leading to greater susceptibility to microbial decomposition. nih.govnih.gov Studies on closely related compounds, such as 1-decyl-3-methylimidazolium bromide, have shown that primary biodegradation can reach 100% when exposed to activated sludge microorganisms. nih.govnih.gov

The proposed metabolic pathway for the [C₁₀mim]⁺ cation begins with the oxidation of the decyl side chain. nih.gov This initial step is thought to be catalyzed by monooxygenase enzymes, leading to a ω-oxidation followed by a subsequent β-oxidation. nih.gov This process progressively shortens the alkyl chain, leading to various intermediate metabolites. For instance, studies on the biodegradation of 1-octyl-3-methylimidazolium have identified the formation of products with hydroxyl, carbonyl, and carboxyl groups on the alkyl chain, as well as shortened side chains, which supports the β-oxidation hypothesis. unl.ptrsc.org However, it is important to note that even with the complete degradation of the side chain, the imidazolium (B1220033) ring itself has been observed to remain intact under some conditions. nih.gov

Interactive Table 1: Proposed Biodegradation Metabolites of 1-Alkyl-3-methylimidazolium Cations

Original Cation Proposed Intermediate Metabolite Metabolic Process
1-Decyl-3-methylimidazolium 3-(Carboxynonyl)-1-methylimidazolium ω-oxidation
1-Decyl-3-methylimidazolium 1-(Butan-1-ol)-3-methylimidazolium β-oxidation
1-Octyl-3-methylimidazolium 1-(Hydroxylated octyl)-3-methylimidazolium Hydroxylation
1-Octyl-3-methylimidazolium 1-(Carboxylated octyl)-3-methylimidazolium Carboxylation

Assessment of Environmental Persistence and Transport Mechanisms

The transport of 1-decyl-3-methylimidazolium nitrate in the environment is influenced by its physicochemical properties. In aquatic systems, its transport is largely governed by water flow and its partitioning between the water column and sediment. In soil, its mobility is influenced by factors such as soil organic matter content and clay mineralogy, with the positively charged imidazolium cation likely to adsorb to negatively charged soil components. researchgate.net Studies on the uptake of imidazolium-based ionic liquids by plants, such as ryegrass, have shown that these compounds can be assimilated, but their translocation from roots to shoots may be limited, particularly for those with longer alkyl chains. nih.gov

Interactive Table 2: Factors Influencing Environmental Persistence and Transport of Imidazolium Ionic Liquids

Factor Influence on Persistence Influence on Transport
Long Alkyl Chain (e.g., Decyl) Can increase persistence in soil/sediment due to sorption. researchgate.net Can decrease mobility in water and soil. researchgate.net
Short Alkyl Chain May be more mobile but less prone to strong sorption. Higher mobility in aquatic systems.
Soil Organic Matter Increased sorption, leading to higher persistence in soil. Reduced transport through soil.
Photochemical Degradation Can contribute to degradation, but half-lives can still be long. nih.gov Not a direct transport mechanism, but affects the amount available for transport.

Development of Bioremediation Strategies for Ionic Liquid-Containing Waste

Given the potential for environmental persistence, developing effective bioremediation strategies for waste containing this compound and similar ionic liquids is crucial. One promising approach is the use of specialized microorganisms capable of degrading these compounds. nih.gov

Research has led to the isolation of marine-derived bacteria, such as Rhodococcus erythropolis and Brevibacterium sanguinis, that have demonstrated a high tolerance to and ability to biodegrade 1-alkyl-3-methylimidazolium chlorides. nih.gov In one study, these bacteria were able to degrade up to 59% of the tested ionic liquids over a 63-day period. nih.gov Activated sludge from wastewater treatment plants also serves as a rich source of microbial consortia capable of degrading long-chain imidazolium ionic liquids. nih.govnih.gov

In addition to biological methods, other remediation techniques are being explored. Advanced oxidation processes, which involve the use of highly reactive species like hydroxyl radicals, have been shown to be effective in breaking down the imidazolium ring. nih.gov Electrochemical wastewater treatment is another alternative for the disposal of non-biodegradable ionic liquids, with studies showing the complete destruction of the 1-butyl-3-methylimidazolium cation within hours. rsc.org These strategies, either alone or in combination, offer potential pathways for the effective management of waste containing this compound.

Interactive Table 3: Overview of Bioremediation and Degradation Strategies

Strategy Description Key Findings
Bioaugmentation with Marine Bacteria Use of specific bacterial strains isolated from marine environments. Rhodococcus erythropolis and Brevibacterium sanguinis showed significant degradation of 1-alkyl-3-methylimidazolium chlorides. nih.gov
Activated Sludge Treatment Utilization of microbial communities from wastewater treatment plants. Achieved up to 100% primary biodegradation of 1-decyl-3-methylimidazolium bromide. nih.govnih.gov
Advanced Oxidation Processes (AOPs) Chemical treatment using strong oxidizing agents like hydroxyl radicals. Effective at degrading the imidazolium ring structure. nih.gov
Electrochemical Treatment Use of electrolysis to break down ionic liquid cations. Complete destruction of 1-butyl-3-methylimidazolium cation demonstrated. rsc.org

Future Research Directions and Emerging Areas

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The convergence of experimental and computational methodologies is paramount for accelerating the discovery and optimization of ionic liquids like 1-decyl-3-methylimidazolium (B1227720) nitrate (B79036). By combining laboratory-based characterization with powerful in-silico tools, researchers can develop a predictive understanding of the compound's behavior, thereby guiding the design of new materials with desired properties.

A prime example of this synergy is the investigation of the thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, a family to which [C10mim][NO3] belongs. Studies have effectively combined thermogravimetric analysis (TGA) with Density Functional Theory (DFT) calculations to elucidate the decomposition kinetics. mdpi.comresearchgate.net This dual approach provides a more complete picture than either method could alone. Experimental TGA data reveals the onset and peak decomposition temperatures, while DFT calculations offer insights into the underlying molecular interactions and reaction pathways. mdpi.comresearchgate.net

This integrated strategy has shown that the thermal stability of these ionic liquids is inversely proportional to the length of the alkyl chain on the imidazolium (B1220033) cation. mdpi.comresearchgate.net Such a predictive model, validated by experimental evidence, is invaluable for the rational design of ionic liquids for high-temperature applications.

Table 1: Thermal Decomposition Parameters for 1-alkyl-2,3-dimethylimidazolium Nitrate Ionic Liquids

Ionic LiquidOnset Decomposition Temperature (T_onset) (°C)Peak Decomposition Temperature (T_peak) (°C)
[Emmim][NO3]265.8308.2
[Bmmim][NO3]262.5305.1
[Hmmim][NO3]258.1300.5
[Ommim][NO3]255.4298.3
[Dmmim][NO3]252.7295.6

This table presents data for 1-alkyl-2,3-dimethylimidazolium nitrates, demonstrating the trend of decreasing thermal stability with increasing alkyl chain length. [Dmmim][NO3] represents the decyl variant.

Future research will likely see the expansion of this synergistic approach to predict a wider range of properties, including transport properties (viscosity, conductivity), solubility, and catalytic activity. The use of machine learning algorithms trained on both experimental and computational data will further enhance the predictive power of these models, enabling the rapid screening of vast numbers of potential ionic liquid structures for specific applications. nih.gov

Rational Design of 1-Decyl-3-methylimidazolium Nitrate for Tailored Applications

The "designer" nature of ionic liquids is one of their most touted advantages, and this compound is no exception. The ability to independently modify the cation and anion allows for the fine-tuning of its physicochemical properties to suit specific tasks.

The long decyl chain on the imidazolium cation of [C10mim][NO3] imparts a degree of hydrophobicity and can lead to the formation of nanostructured domains within the liquid. This feature can be exploited in applications such as extraction and separation processes. By systematically varying the alkyl chain length, as demonstrated in the thermal stability studies, specific properties can be targeted. mdpi.comresearchgate.net For instance, a shorter alkyl chain might be preferable for applications requiring lower viscosity, while a longer chain could enhance solubility in nonpolar media.

The nitrate anion also plays a crucial role in defining the compound's properties. It is known to participate in hydrogen bonding, which can influence the ionic liquid's viscosity and solvating capabilities. nih.gov Future research will focus on the strategic modification of both the cation and anion to create task-specific ionic liquids. For example, the introduction of functional groups onto the alkyl chain could impart specific catalytic activity or enhance selectivity in extractions. Similarly, replacing the nitrate anion with other anions could dramatically alter properties like water miscibility and electrochemical stability.

A key area of investigation will be the development of ionic liquid crystals (ILCs) based on the [C10mim]+ cation. The long alkyl chain is a prerequisite for the formation of mesophases, and by carefully selecting the anion, it may be possible to design ILCs with specific liquid crystalline properties for applications in areas like templating for nanomaterial synthesis and as anisotropic ion conductors. rsc.org

Development of Advanced Analytical Techniques for In-Situ Monitoring of Processes

To fully harness the potential of this compound in various applications, it is crucial to understand its behavior in real-time. This necessitates the development and application of advanced analytical techniques for in-situ monitoring of processes.

Techniques such as Raman spectroscopy and synchrotron small- and wide-angle X-ray scattering (SWAXS) have already proven invaluable in studying the complex phase transitions of [C10mim][NO3]. bohrium.com These methods allow researchers to observe changes in the molecular structure and long-range order of the ionic liquid as a function of temperature and pressure, providing insights into its crystallization and melting behavior. bohrium.com

Future research will focus on adapting these and other techniques for the in-situ monitoring of reactions and other processes occurring within the ionic liquid. For instance, the use of fiber-optic probes could enable real-time Raman or infrared spectroscopy of a reaction mixture, providing information on the consumption of reactants and the formation of products. This would be particularly valuable for optimizing catalytic processes where [C10mim][NO3] acts as the solvent or catalyst.

Furthermore, techniques capable of probing the interfacial behavior of [C10mim][NO3] will be of great importance. The interface between the ionic liquid and other phases (solid, liquid, or gas) is often where key chemical and physical processes occur. Techniques like neutron reflectometry and sum-frequency generation spectroscopy can provide detailed information about the structure and orientation of the ions at these interfaces, which is critical for understanding applications in areas such as electrochemistry and lubrication.

Exploration of Novel Application Domains and Interdisciplinary Research

While this compound and its analogues have been explored for a range of applications, there remains significant scope for their use in novel and interdisciplinary fields. The unique combination of properties offered by this ionic liquid, including its thermal stability, tunable solvency, and potential for self-assembly, makes it an attractive candidate for addressing challenges in diverse areas of science and technology.

One promising area is in the field of advanced materials. The complex phase behavior of [C10mim][NO3], including the formation of ionic liquid crystals, suggests its potential use as a template for the synthesis of nanostructured materials with controlled morphology and porosity. rsc.orgbohrium.com The ionic liquid could direct the formation of inorganic or polymeric materials, leading to novel catalysts, sensors, or separation membranes.

In the realm of nanotechnology, [C10mim][NO3] could find use as a dispersion medium for nanoparticles, preventing their agglomeration and facilitating their incorporation into various matrices. researchgate.net Its ionic nature could also be exploited in the development of novel electronic devices, such as batteries and supercapacitors, where it could serve as a non-volatile and safe electrolyte. alfa-chemistry.com

Interdisciplinary research will be key to unlocking the full potential of this compound. Collaborations between chemists, physicists, materials scientists, and engineers will be essential to explore its use in areas such as:

Biocatalysis: As a medium for enzymatic reactions, potentially enhancing enzyme stability and activity.

Drug Delivery: As a component of novel drug delivery systems, leveraging its unique solvation properties.

Lubrication: As a high-performance lubricant, particularly in extreme temperature or vacuum environments.

Methodologies for Sustainable Production and Lifecycle Management

For this compound to be considered a truly "green" chemical, it is imperative to develop sustainable methods for its production and to manage its entire lifecycle, from synthesis to disposal or recycling.

The typical synthesis of imidazolium-based ionic liquids involves the quaternization of an N-alkylimidazole with a haloalkane, followed by an anion exchange reaction. nih.gov For [C10mim][NO3], this would involve reacting 1-methylimidazole (B24206) with 1-chlorodecane (B1663957) to form 1-decyl-3-methylimidazolium chloride, followed by a metathesis reaction with a nitrate salt. Future research will focus on developing greener synthesis routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste. This could involve exploring alternative alkylating agents, solvent-free reaction conditions, or enzymatic synthesis methods.

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of ionic liquids. worktribe.come3s-conferences.org While a specific LCA for [C10mim][NO3] is not yet available, studies on other imidazolium-based ionic liquids have highlighted the significant environmental footprint associated with their synthesis, particularly the production of the precursor chemicals. worktribe.come3s-conferences.org Future LCAs will need to consider the entire lifecycle of [C10mim][NO3], including the energy and material inputs for its synthesis, the potential for emissions during its use, and the environmental impact of its disposal.

By addressing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and sustainable chemical for a wide range of applications.

Q & A

Basic Research Questions

Q. How can 1-decyl-3-methylimidazolium nitrate be synthesized and purified with high yield for research applications?

  • Methodological Answer : The synthesis typically involves a metathesis reaction between 1-decyl-3-methylimidazolium chloride/bromide and sodium nitrate in aqueous media. For example, the chloride precursor is reacted with NaNO₃, followed by extraction with dichloromethane and drying with anhydrous Na₂SO₄. Slow evaporation of ethyl acetate/methanol solutions yields crystalline products . Alternative routes use anion exchange resins (e.g., Amberlite IRA-400) to replace bromide with nitrate, enabling direct synthesis under mild conditions .

Q. What are the critical steps to ensure purity of this compound for spectroscopic studies?

  • Methodological Answer : Key steps include:

  • Multiple extractions : Post-reaction, the ionic liquid is extracted 5× with dichloromethane to remove inorganic salts .
  • Crystallization : Slow evaporation from ethyl acetate/methanol (10:1 v/v) minimizes impurities and yields plate-like crystals suitable for XRD analysis .
  • Anion-exchange validation : FTIR or ion chromatography confirms complete nitrate substitution .

Advanced Research Questions

Q. How can X-ray/neutron scattering and molecular dynamics (MD) simulations resolve structural heterogeneity in this compound?

  • Methodological Answer :

  • Experimental : Small- and wide-angle X-ray/neutron scattering (SAXS/WAXS) identify nanoscale ordering, such as polar (imidazolium-nitrate) and nonpolar (alkyl chain) domains. For example, SAXS reveals lyotropic liquid crystalline phases in hydrated samples .
  • Computational : MD simulations using force fields (e.g., GROMOS 43A1) parametrized for nitrate interactions predict radial distribution functions, hydrogen bonding, and gauche/trans conformers of the decyl chain. Validation against experimental density and viscosity data is critical .

Q. What drives the multistep phase transitions in this compound, and how are they characterized?

  • Methodological Answer : Phase transitions arise from competing cation-anion interactions and alkyl chain packing. Differential scanning calorimetry (DSC) identifies transition temperatures, while variable-temperature XRD tracks structural rearrangements. For instance, a study reported a glass transition at ~210 K and a liquid crystalline phase above 280 K, attributed to nitrate reorientation and alkyl chain ordering .

Q. How do nitrate anions influence the electrochemical stability of this compound in supercapacitor applications?

  • Methodological Answer : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess stability windows and ion mobility. Nitrate’s low viscosity enhances ionic conductivity, but its redox activity at high voltages (>2.5 V) may limit applicability. Complementary Raman spectroscopy detects nitrate decomposition products (e.g., NO₂⁻) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Residual chloride/bromide from synthesis can alter ionic liquid properties. Ion chromatography with conductivity detection (IC-CD) achieves ppb-level detection. For organic impurities (e.g., unreacted imidazole), HPLC-MS with a C18 column and acetonitrile/water gradient elution is recommended .

Contradictions and Validation

  • Synthesis Routes : emphasizes metathesis with NaNO₃, while highlights anion exchange resins. Both methods are valid but differ in scalability and purity requirements.
  • Phase Behavior : Studies in report multistep transitions, whereas MD simulations in focus on bulk properties. Cross-validation using combined experimental-computational approaches is advised.

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